2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-fluorophenyl)sulfonyl)thiazolidine
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Overview
Description
2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-fluorophenyl)sulfonyl)thiazolidine is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a thiazolidine ring, a fluorophenyl group, and an acenaphthylene moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-fluorophenyl)sulfonyl)thiazolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a thioester or a thiol in the presence of a base to form the thiazolidine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with an appropriate nucleophile.
Attachment of the Acenaphthylene Moiety: The acenaphthylene moiety is typically introduced through a Friedel-Crafts acylation reaction, where acenaphthene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-fluorophenyl)sulfonyl)thiazolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the thiazolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated solvents, strong bases or acids, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-fluorophenyl)sulfonyl)thiazolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-fluorophenyl)sulfonyl)thiazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-chlorophenyl)sulfonyl)thiazolidine
- 2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-bromophenyl)sulfonyl)thiazolidine
- 2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-methylphenyl)sulfonyl)thiazolidine
Uniqueness
Compared to similar compounds, 2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-fluorophenyl)sulfonyl)thiazolidine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1,2-dihydroacenaphthylen-5-yl)-3-(4-fluorophenyl)sulfonyl-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO2S2/c22-16-7-9-17(10-8-16)27(24,25)23-12-13-26-21(23)19-11-6-15-5-4-14-2-1-3-18(19)20(14)15/h1-3,6-11,21H,4-5,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQVUUNSQYPXCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4N(CCS4)S(=O)(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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